
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate is a synthetic corticosteroid derivative. It is structurally related to fluocinolone acetonide, a well-known corticosteroid used in various dermatological treatments. This compound is characterized by its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 20-Dihydro Fluocinolone Acetonide 21-oate typically involves multiple steps, starting from fluocinolone acetonide. The process includes esterification and reduction reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and gene expression.
Medicine: It is used in preclinical studies to evaluate its potential therapeutic effects and safety profile.
Industry: The compound is utilized in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluocinolone Acetonide: A closely related corticosteroid with similar anti-inflammatory properties.
Triamcinolone Acetonide: Another corticosteroid used in dermatology with comparable effects.
Betamethasone: A potent corticosteroid with a broader range of applications.
Uniqueness
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate is unique due to its specific structural modifications, which enhance its stability and potency. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C25H32F2O7 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
methyl 2-[(1S,2S,4R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C25H32F2O7/c1-21(2)33-18-10-13-14-9-16(26)15-8-12(28)6-7-22(15,3)24(14,27)17(29)11-23(13,4)25(18,34-21)19(30)20(31)32-5/h6-8,13-14,16-19,29-30H,9-11H2,1-5H3/t13-,14-,16-,17-,18+,19?,22-,23-,24-,25-/m0/s1 |
Clé InChI |
GTQSLAZRPKDADO-WIMXJYDOSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(C(=O)OC)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
SMILES canonique |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(C(=O)OC)O)C)O)F)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
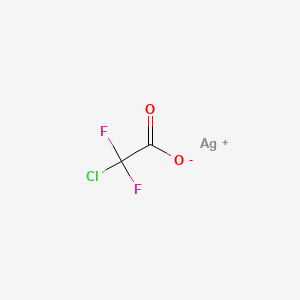
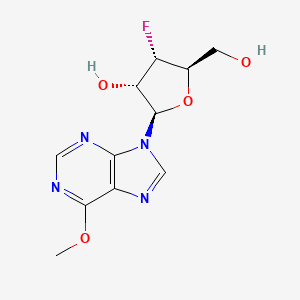
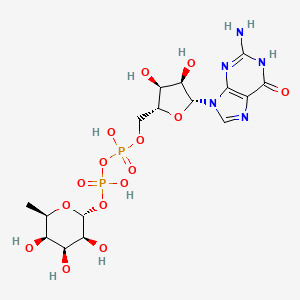
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
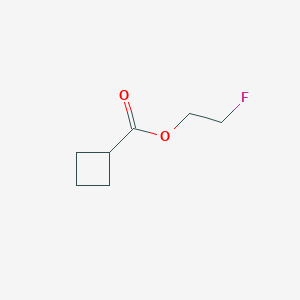
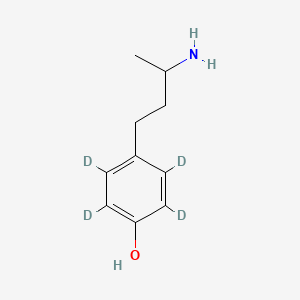
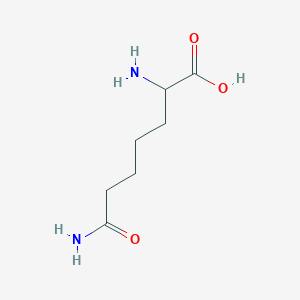
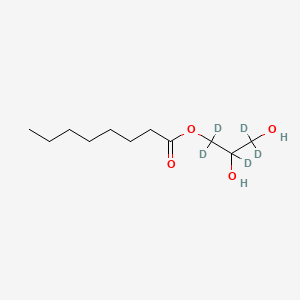
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
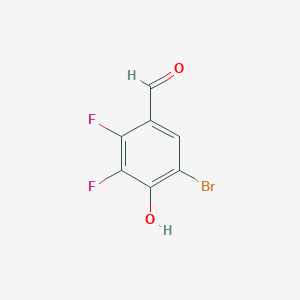
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
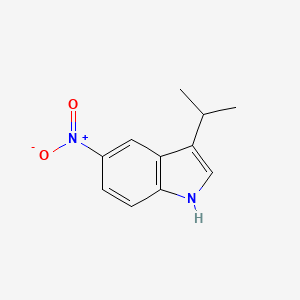
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)
